molecular formula C9H13BrN4 B142301 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine CAS No. 141302-36-5

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B142301
CAS No.: 141302-36-5
M. Wt: 257.13 g/mol
InChI Key: PRYPBGVWKANVLV-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine (CAS: 141302-36-5) is a brominated pyrimidine derivative featuring a 4-methylpiperazine substituent at the 2-position. Its molecular formula is C₉H₁₃BrN₄, with a molecular weight of 257.13 g/mol . The compound is widely utilized in pharmaceutical research, particularly as a precursor in kinase inhibitor synthesis and antimalarial drug development . The bromine atom at the 5-position serves as a reactive site for cross-coupling reactions, while the 4-methylpiperazine group enhances solubility and modulates biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 5-bromopyrimidine with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) with a base like K2CO3 or sodium hydride (NaH).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine serves as a crucial intermediate in the development of various pharmaceuticals. Its derivatives are being investigated for their potential as anticancer agents and inhibitors of specific enzymes involved in disease pathways, particularly tyrosine kinases .

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties: Compounds similar to this have demonstrated inhibition of cancer cell proliferation across various cell lines, suggesting potential efficacy against tumors by targeting pathways involved in cell growth regulation.
  • Tyrosine Kinase Inhibition: The compound's structural attributes may enhance its ability to inhibit tyrosine kinases, which are critical in cancer signaling pathways.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds, providing insights into the potential effectiveness of this compound:

Compound NameActivity TypeIC50 (µM)Reference
5-Bromo-2-(4-piperazin-1-yl)pyrimidineAnticancer0.43
5-Bromo-N,N-diethylpyrimidin-2-amineTyrosine kinase inhibition-
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamineAnticancer-

Case Studies and Research Findings

Anticancer Activity:
A study highlighted that bromo-pyrimidine analogs significantly inhibited cancer cell proliferation across various cell lines. The unique structural features of this compound likely contribute to its therapeutic properties by modulating specific signaling pathways associated with tumor growth.

Tyrosine Kinase Inhibition:
Research indicates that this compound may act as a selective inhibitor for certain tyrosine kinases. This action is crucial for developing targeted therapies in oncology, where such inhibitors can disrupt aberrant signaling pathways driving cancer progression.

Antimicrobial Properties:
In addition to its anticancer potential, preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activities, making them candidates for further investigation in infectious disease treatment.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine is not well-documented. as a pyrimidine derivative, it may interact with various biological targets, including enzymes and receptors, through binding interactions. The specific molecular targets and pathways involved would depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent Modifications Molecular Weight (g/mol) Key Applications/Properties Reference
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine None (reference compound) 257.13 Kinase inhibitors, antimalarial agents
5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride Replacement of 4-methylpiperazine with piperazine + HCl 259.59 Enhanced water solubility
5-Bromo-N,N-diethylpyrimidin-2-amine Piperazine replaced with diethylamine 229.09 Intermediate in organic synthesis
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine Pyrimidine core replaced with pyridine; phenoxy substituent 348.13 Antimalarial lead optimization
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine 4-Methylpiperazine replaced with difluoroazetidine 248.05 Probing steric effects in drug design

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 4-methylpiperazine group in the reference compound increases lipophilicity (logP ≈ 1.8) compared to unsubstituted piperazine derivatives (logP ≈ 1.2), improving membrane permeability .
  • Solubility : Analogues with charged groups (e.g., piperazine hydrochloride) exhibit higher aqueous solubility (>50 mg/mL) than the neutral 4-methylpiperazine variant (~10 mg/mL) .
  • Reactivity : Bromine at the 5-position enables Suzuki-Miyaura couplings (e.g., with boronic acids) and Buchwald-Hartwig aminations, common in constructing kinase inhibitors like those in and .

Pharmaceutical Development

  • Kinase Inhibitors: The reference compound is a key intermediate in imidazo[4,5-b]pyridine-based inhibitors, demonstrating nanomolar potency against CDK and JAK kinases .
  • Antimalarials: Structural analogues with phenoxy groups exhibit improved efficacy against drug-resistant Plasmodium strains .

Chemical Modifications

  • Boc-Protected Derivatives : tert-Butoxycarbonyl (Boc) protection of the piperazine nitrogen (e.g., 5-Bromo-2-(4-Boc-piperazin-1-yl)pyrimidine) facilitates selective deprotection in multistep syntheses .
  • Boronates : 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid enables Suzuki couplings for diversifying pyrimidine libraries .

Biological Activity

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine is a pyrimidine derivative noted for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a bromine atom at the 5-position and a 4-methylpiperazine moiety at the 2-position, contributing to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in drug development.

  • Molecular Formula : C10H13BrN4
  • Molecular Weight : Approximately 243.14 g/mol
  • Structure : The presence of both bromine and piperazine enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as potential anticancer agents and inhibitors of tyrosine kinases. The piperazine ring is often associated with increased bioactivity due to its ability to interact with various biological targets.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
5-Bromo-2-(4-piperazin-1-yl)pyrimidineAnticancer0.43
5-Bromo-N,N-diethylpyrimidin-2-amineTyrosine kinase inhibition-
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamineAnticancer-

Case Studies and Research Findings

  • Anticancer Activity :
    • A study highlighted that bromo-pyrimidine analogs demonstrated significant inhibition of cancer cell proliferation across various cell lines, suggesting that this compound may share similar therapeutic properties. The compound's structural attributes likely contribute to its efficacy against tumors by targeting specific pathways involved in cell growth regulation .
  • Tyrosine Kinase Inhibition :
    • The compound has shown potential as a tyrosine kinase inhibitor, which is crucial in many signaling pathways related to cancer. Inhibitors targeting these kinases can disrupt abnormal signaling that leads to uncontrolled cell division .
  • Antimicrobial Properties :
    • Related studies on pyrimidine derivatives have indicated antimicrobial activity against Gram-positive and Gram-negative bacteria, showcasing the broader pharmacological potential of compounds within this class .

Structure-Activity Relationship (SAR)

The unique substitution pattern on the pyrimidine ring and the presence of the methyl group on the piperazine moiety play critical roles in determining the biological activity of this compound. Comparative analyses with structurally similar compounds reveal that slight modifications can significantly alter potency and selectivity against various biological targets.

Table 2: Structural Similarities and Their Impact on Activity

Compound NameSimilarity IndexActivity Type
5-Bromo-2-(4-piperazin-1-yl)pyrimidine0.98Anticancer
5-Bromo-N,N-diethylpyrimidin-2-amine0.93Tyrosine kinase inhibition
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine0.93Anticancer

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) at the 2-position of a bromopyrimidine precursor. For example, reacting 5-bromo-2-chloropyrimidine with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate deprotonation and substitution. Reaction optimization can leverage computational tools (e.g., quantum chemical calculations) to predict activation energies and transition states, enabling selection of optimal solvents, temperatures, and catalysts . Purification may require column chromatography or recrystallization, with purity verified via HPLC or LC-MS.
  • Key Considerations :

  • Monitor reaction progress using TLC or in-situ NMR.
  • Adjust stoichiometry to minimize byproducts (e.g., di-substitution).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • ¹H/¹³C NMR : The bromine atom at C5 deshields adjacent protons, causing downfield shifts (e.g., C6-H δ ~8.5–9.0 ppm). The 4-methylpiperazine group shows distinct signals: methyl protons at δ ~2.3–2.5 ppm and piperazine ring protons at δ ~2.5–3.5 ppm .
  • IR Spectroscopy : Look for C-Br stretching (~550–650 cm⁻¹) and C-N vibrations (~1250–1350 cm⁻¹) from the pyrimidine and piperazine moieties.
  • Mass Spectrometry : Expect a molecular ion peak at m/z 257 (M⁺ for C₉H₁₂BrN₄). Fragmentation patterns may include loss of Br (~80 Da) or the piperazine group .
    • Validation : Cross-reference with databases (e.g., SciFinder) or published spectra of analogous compounds.

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design and optimization of reactions involving brominated pyrimidine derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model reaction pathways to identify transition states and intermediates. For SNAr reactions, compute Fukui indices to predict electrophilic/nucleophilic sites . Molecular dynamics simulations may optimize solvent effects and ligand-receptor interactions in biological studies. Software like Gaussian or ORCA enables rapid screening of substituent effects on reactivity .
  • Case Study : ICReDD’s workflow combines computational predictions with high-throughput experimentation to narrow optimal conditions (e.g., solvent polarity, temperature) for substitution reactions .

Q. What insights can X-ray crystallography provide regarding the molecular conformation and intermolecular interactions of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond angles, torsion angles, and packing motifs. For example:

  • The dihedral angle between the pyrimidine ring and piperazine group influences steric interactions.
  • Halogen bonding (C-Br⋯N/O) may stabilize crystal lattices, as seen in related bromopyrimidines .
  • Hydrogen bonding (e.g., N-H⋯O) can guide co-crystal design for solubility enhancement .
    • Example : A study of 5-bromo-2-(pyrazolyl)pyrimidine derivatives showed Br⋯π interactions contributing to lattice stability, with C-Br bond lengths averaging 1.89 Å .

Q. How should researchers address contradictory biological activity data in structure-activity relationship (SAR) studies of substituted pyrimidines?

  • Methodological Answer :

  • Data Reconciliation : Use multivariate analysis (e.g., PCA or PLS) to isolate variables (e.g., substituent electronegativity, steric bulk) affecting activity.
  • Comparative Studies : Test analogs with systematic substitutions (e.g., replacing Br with Cl or CH₃) to clarify electronic vs. steric contributions. For example, 5-bromo derivatives may exhibit enhanced kinase inhibition compared to chloro analogs due to stronger halogen bonding .
  • Mechanistic Validation : Employ molecular docking or SPR assays to confirm binding modes and affinity trends .

Properties

IUPAC Name

5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYPBGVWKANVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399630
Record name 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141302-36-5
Record name 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure described for Intermediate 234 using 5-bromo-2-chloropyrimidine and N-methylpiperazine provided the title compound. ESMS [M+H]+: 257.0/259.0.
[Compound]
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Intermediate 234
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0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine

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